

Methyl 2-(4-oxocyclohexyl)acetate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-(4-oxocyclohexyl)acetate**

Cat. No.: **B1320818**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of **Methyl 2-(4-oxocyclohexyl)acetate** (CAS No. 66405-41-2). Due to the limited availability of direct experimental data for this specific compound, this document combines information from publicly available safety and chemical property databases with established principles of organic chemistry for esters and ketones. Furthermore, it outlines detailed, standardized experimental protocols for determining solubility and stability, based on internationally recognized guidelines. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are working with or considering the use of **Methyl 2-(4-oxocyclohexyl)acetate**.

Introduction

Methyl 2-(4-oxocyclohexyl)acetate is a bifunctional organic molecule containing both a ketone and an ester functional group.^[1] Its structure suggests a moderate level of polarity, which influences its solubility in various solvents.^{[1][2]} The presence of the ester linkage, in particular, raises questions about its hydrolytic stability, while the cyclohexanone ring may be susceptible to other forms of degradation. Understanding these properties is critical for applications in chemical synthesis, formulation development, and assessing its environmental

fate. This document aims to consolidate the known information and provide a framework for the experimental determination of its solubility and stability profiles.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 2-(4-oxocyclohexyl)acetate** is presented in Table 1.

Table 1: Physicochemical Properties of **Methyl 2-(4-oxocyclohexyl)acetate**

Property	Value	Source
CAS Number	66405-41-2	PubChem[3]
Molecular Formula	C ₉ H ₁₄ O ₃	PubChem[3]
Molecular Weight	170.21 g/mol	PubChem[3]
Appearance	Colorless to pale yellow liquid	CymitQuimica[1]
Boiling Point (Predicted)	247.8 °C at 760 mmHg	ECHEMI[4]
Density (Predicted)	1.06 g/cm ³	ECHEMI[4]
Flash Point (Predicted)	103.2 °C	ECHEMI[4]
Storage Temperature	4°C or in freezer	ChemScene[5], CymitQuimica[6]

Solubility Profile

Direct experimental data on the solubility of **Methyl 2-(4-oxocyclohexyl)acetate** in a range of solvents is not readily available in the public domain. However, based on its structure and the general solubility characteristics of esters and ketones, a predicted solubility profile can be inferred. Esters with a low to moderate number of carbon atoms exhibit some solubility in water due to their ability to act as hydrogen bond acceptors with water molecules.[7][8] Their solubility is generally good in common organic solvents.

Table 2: Predicted Solubility of **Methyl 2-(4-oxocyclohexyl)acetate**

Solvent	Predicted Solubility	Rationale / Notes
Water	Sparingly soluble to slightly soluble	The molecule has polar functional groups (ketone and ester) that can interact with water. However, the nonpolar hydrocarbon backbone will limit extensive solubility.
Methanol	Soluble	Polar protic solvent, likely to be a good solvent.
Ethanol	Soluble	Polar protic solvent, likely to be a good solvent.
Acetone	Soluble	Polar aprotic solvent, expected to be a good solvent.
Ethyl Acetate	Soluble	A less polar ester solvent, likely to be a good solvent.
Dichloromethane	Soluble	A common, moderately polar organic solvent.
Toluene	Soluble	A nonpolar aromatic solvent, likely to be a good solvent.
Hexane	Sparingly soluble	A nonpolar aliphatic solvent, solubility is expected to be limited.

Stability Profile

The stability of **Methyl 2-(4-oxocyclohexyl)acetate** is a critical parameter for its storage, handling, and application. The primary degradation pathway for esters is hydrolysis, which can be catalyzed by acid or base. The ketone functionality may be susceptible to oxidation or other reactions under certain conditions. Commercial suppliers recommend storing the compound at 4°C or in a freezer, suggesting potential instability at ambient temperatures over long periods.

[5][6]

Table 3: Potential Stability Considerations for **Methyl 2-(4-oxocyclohexyl)acetate**

Condition	Potential for Degradation	Primary Degradation Pathway(s)
Acidic pH	High	Acid-catalyzed hydrolysis of the ester to form 4-oxocyclohexaneacetic acid and methanol.
Neutral pH	Low to Moderate	Slow hydrolysis of the ester.
Basic pH	High	Base-catalyzed hydrolysis (saponification) of the ester.
Elevated Temperature	Moderate to High	Potential for accelerated hydrolysis and other thermal degradation pathways.
Light (Photostability)	Possible	The ketone functionality may be susceptible to photochemical reactions.
Oxidizing Agents	Possible	The cyclohexanone ring could be susceptible to oxidation.

Experimental Protocols

To obtain definitive data on the solubility and stability of **Methyl 2-(4-oxocyclohexyl)acetate**, standardized experimental protocols should be followed. The methodologies outlined below are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and pharmaceutical stability testing protocols.

Solubility Determination Protocol (Shake-Flask Method - adapted from OECD Guideline 105)

- Preparation of Saturated Solution:

- Add an excess amount of **Methyl 2-(4-oxocyclohexyl)acetate** to a known volume of the desired solvent (e.g., water, ethanol, etc.) in a glass flask with a stopper.
- Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

• Phase Separation:

- Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled.
- Alternatively, use centrifugation to achieve clear separation of the solid and liquid phases.

• Sampling and Analysis:

- Carefully withdraw a known volume of the clear, saturated supernatant.
- Dilute the sample with a suitable solvent to a concentration within the working range of the analytical method.
- Analyze the concentration of **Methyl 2-(4-oxocyclohexyl)acetate** in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

• Calculation:

- Calculate the solubility from the measured concentration in the saturated solution, taking into account the dilution factor. Express the result in units such as g/L or mg/mL.

Stability Testing Protocol (adapted from ICH/WHO Guidelines)

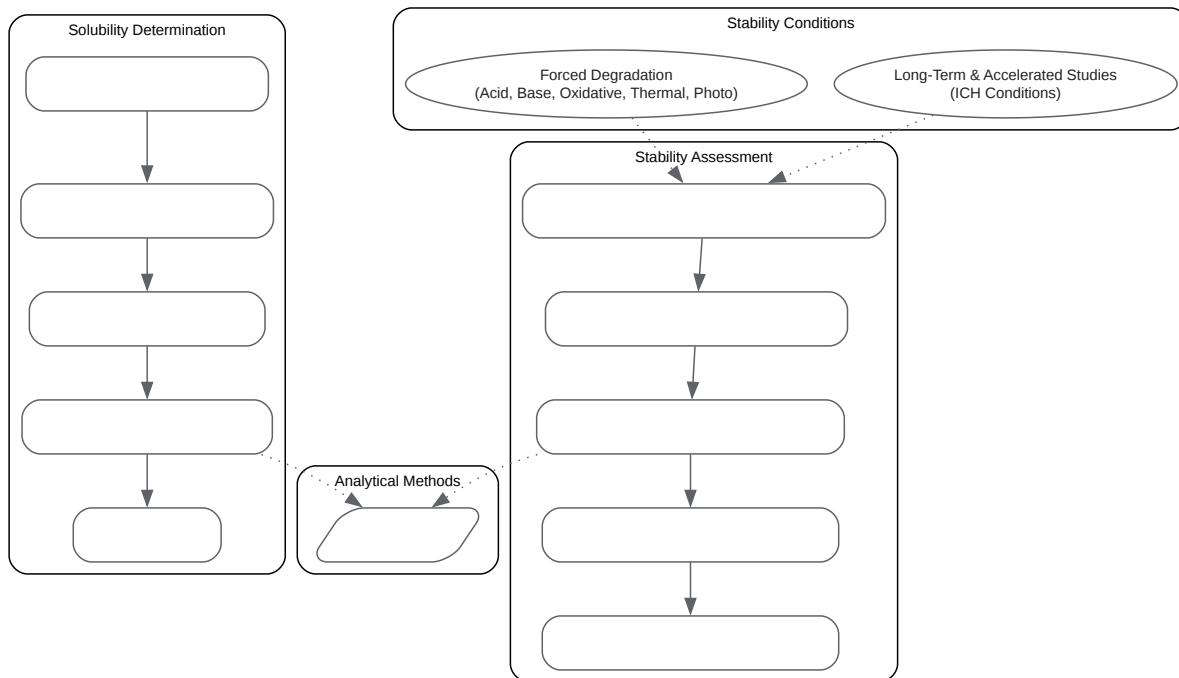
This protocol outlines a systematic approach to evaluating the stability of **Methyl 2-(4-oxocyclohexyl)acetate** under various environmental conditions.[2][6][9][10]

- Sample Preparation:

- Prepare multiple, identical samples of pure **Methyl 2-(4-oxocyclohexyl)acetate** in inert, sealed containers (e.g., amber glass vials with Teflon-lined caps).
- **Forced Degradation (Stress Testing):**
 - Acid Hydrolysis: Incubate samples in an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
 - Base Hydrolysis: Incubate samples in a basic solution (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.
 - Oxidative Degradation: Expose samples to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
 - Thermal Degradation: Expose samples to dry heat (e.g., 80 °C).
 - Photostability: Expose samples to a light source according to ICH Q1B guidelines.
- **Long-Term and Accelerated Stability Studies:**
 - Store samples under the conditions specified in Table 4 for a defined period.
 - Table 4: Recommended Storage Conditions for Stability Testing

Study Type	Storage Condition
Long-Term	25 °C ± 2 °C / 60% RH ± 5% RH

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH |

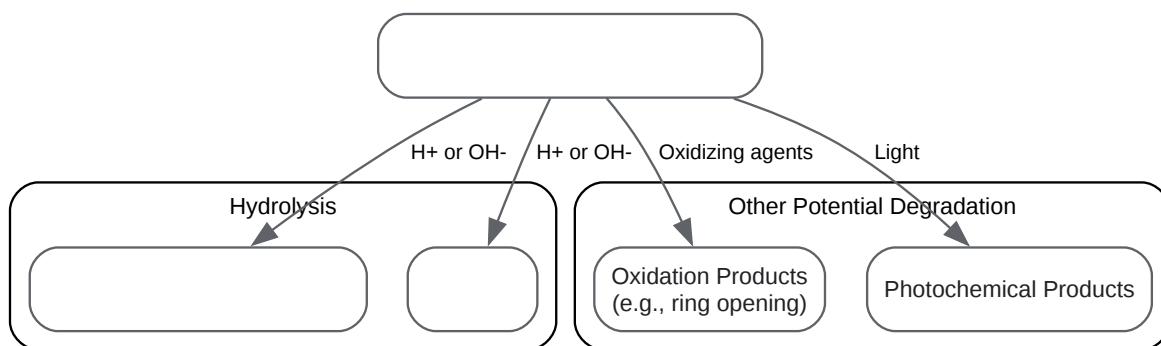

- **Analysis:**
 - At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each storage condition.
 - Analyze the samples using a stability-indicating HPLC method capable of separating the intact compound from its degradation products.

- Quantify the amount of remaining **Methyl 2-(4-oxocyclohexyl)acetate** and any major degradation products.
- Assess physical properties such as appearance and color.
- Data Evaluation:
 - Plot the concentration of **Methyl 2-(4-oxocyclohexyl)acetate** versus time for each condition to determine the degradation rate.
 - Identify and, if possible, characterize the major degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a logical workflow for the experimental determination of the solubility and stability of a chemical compound like **Methyl 2-(4-oxocyclohexyl)acetate**.



[Click to download full resolution via product page](#)

Caption: Workflow for Solubility and Stability Testing.

Potential Degradation Pathways

This diagram illustrates the primary potential degradation pathways for **Methyl 2-(4-oxocyclohexyl)acetate**.

[Click to download full resolution via product page](#)

Caption: Potential Degradation Pathways.

Conclusion

While specific, publicly available experimental data on the solubility and stability of **Methyl 2-(4-oxocyclohexyl)acetate** is scarce, this technical guide provides a robust framework for understanding and evaluating these critical properties. The predicted solubility and stability profiles, based on the compound's chemical structure and established principles, offer valuable initial guidance. For definitive quantitative data, the detailed experimental protocols provided herein, which are based on international standards, should be implemented. The visualizations offer a clear overview of the necessary experimental workflows and potential chemical transformations. This guide serves as a critical resource for any researcher or drug development professional initiating work with this compound, ensuring a systematic and scientifically sound approach to its characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 66405-41-2: methyl (4-oxocyclohexyl)acetate [cymitquimica.com]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]

- 3. Methyl 2-(4-oxocyclohexyl)acetate | C9H14O3 | CID 21249113 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. qlaboratories.com [qlaboratories.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 10. www3.paho.org [www3.paho.org]
- To cite this document: BenchChem. [Methyl 2-(4-oxocyclohexyl)acetate: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1320818#methyl-2-4-oxocyclohexyl-acetate-solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com